

# pentadecanoic acid's efficacy compared to leading longevity-enhancing compounds.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Pentadecanoic Acid |           |
| Cat. No.:            | B115217            | Get Quote |

# Pentadecanoic Acid: A Rising Contender in Longevity Science

An in-depth comparison of the emerging essential fatty acid, **pentadecanoic acid** (C15:0), against established longevity-enhancing compounds reveals promising, comparable, and in some aspects, superior preclinical efficacy. This guide synthesizes the current scientific evidence, presenting key quantitative data, experimental methodologies, and signaling pathway visualizations to offer an objective comparison for researchers, scientists, and drug development professionals.

**Pentadecanoic acid**, an odd-chain saturated fatty acid, is gaining significant attention within the longevity research community. A pivotal 2023 study published in the journal Nutrients directly compared the cellular activities of C15:0 to those of leading longevity-enhancing candidates: rapamycin, metformin, and acarbose.[1][2][3] The findings suggest that C15:0 exhibits a broad range of clinically relevant activities, positioning it as a formidable molecule in the pursuit of extending healthspan and lifespan.[1][2]

# Comparative Efficacy: A Data-Driven Overview

A comprehensive analysis using human cell-based molecular phenotyping assays demonstrated that **pentadecanoic acid** and rapamycin had the most substantial and dosedependent clinically relevant activities among the compounds tested.[1][2][4] C15:0 showed 36 significant activities across 10 of the 12 human cell systems evaluated, closely followed by



rapamycin with 32 activities across all 12 systems.[1][2][4] Metformin and acarbose demonstrated 17 and 5 activities, respectively.[5][6]

Notably, at their optimal doses, C15:0 (17  $\mu$ M) and rapamycin (9  $\mu$ M) shared 24 activities across 10 cell systems.[1][7] These shared activities include crucial anti-inflammatory, antifibrotic, and anticancer effects.[1][7]

| Compound                      | Total Clinically<br>Relevant Activities | Number of Active<br>Cell Systems | Shared Activities with C15:0 |
|-------------------------------|-----------------------------------------|----------------------------------|------------------------------|
| Pentadecanoic Acid<br>(C15:0) | 36                                      | 10 out of 12                     | N/A                          |
| Rapamycin                     | 32                                      | 12 out of 12                     | 24                           |
| Metformin                     | 17                                      | Not specified in abstracts       | 4                            |
| Acarbose                      | 5                                       | Not specified in abstracts       | Not specified in abstracts   |

Table 1: Summary of in vitro activities of **pentadecanoic acid** and leading longevity compounds from Venn-Watson & Schork, 2023.[1][2][4][5][6]

While direct in vivo lifespan extension data for C15:0 in model organisms is still emerging, higher circulating levels of C15:0 in humans are associated with a lower risk of all-cause mortality and cardiovascular disease.[8] In contrast, rapamycin, metformin, and resveratrol have more established, albeit sometimes mixed, records of extending lifespan in various animal models.[9][10][11]



| Compound    | Model Organism    | Lifespan Extension | Key Healthspan<br>Improvements                                                                                          |
|-------------|-------------------|--------------------|-------------------------------------------------------------------------------------------------------------------------|
| Rapamycin   | Mice              | Up to 30%          | Delayed onset of age-<br>related pathologies,<br>improved immune<br>function, reduced<br>cognitive decline.[10]<br>[12] |
| Metformin   | Mice (female)     | Up to 14%          | Improved insulin<br>sensitivity, delayed<br>tumor development.[9]                                                       |
| Resveratrol | High-fat-fed mice | 31%                | Improved insulin sensitivity, enhanced mitochondrial function, improved motor function.[13][14]                         |

Table 2: Selected in vivo longevity effects of leading compounds in animal models.

## **Core Signaling Pathways in Longevity**

The longevity-enhancing effects of these compounds are attributed to their modulation of key nutrient-sensing and cellular signaling pathways. **Pentadecanoic acid**, rapamycin, and metformin converge on the mTOR and AMPK pathways, which are central regulators of cellular growth, metabolism, and aging.[1][2][3] Resveratrol primarily acts through the activation of sirtuins, particularly SIRT1.[13][15]

### Pentadecanoic Acid (C15:0) Signaling

**Pentadecanoic acid** demonstrates a dual-action mechanism by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR).[1][2][3] This mirrors the individual primary actions of metformin (AMPK activation) and rapamycin (mTOR inhibition).[2][3]





Click to download full resolution via product page

Figure 1: Pentadecanoic acid's dual impact on core longevity pathways.

### **Comparative Signaling Pathways**

The distinct yet overlapping mechanisms of C15:0, rapamycin, metformin, and resveratrol are illustrated below. This highlights the multi-faceted approach these compounds take to influence the hallmarks of aging.





Click to download full resolution via product page

Figure 2: Interplay of longevity compounds and key signaling pathways.

## **Experimental Protocols**

The primary comparative data for **pentadecanoic acid** originates from studies utilizing the BioMAP® Diversity PLUS panel (Eurofins). This platform provides a standardized and objective method for characterizing the effects of compounds on complex human cellular systems that model various disease states.

# **BioMAP® Diversity PLUS Assay**

Objective: To assess the potential for C15:0 to enhance processes associated with longevity and healthspan by comparing its in vitro activities with acarbose, metformin, and rapamycin.[1] [2]

Methodology:



- Cell Systems: The assay utilizes 12 primary human cell-based systems that mimic a range of biological and disease states, including inflammation, fibrosis, and angiogenesis. These systems are composed of single or co-cultured primary human cell types.
- Compound Exposure: Each cell system is exposed to the test compounds (C15:0, rapamycin, metformin, acarbose) at four different concentrations.
- Biomarker Measurement: Following compound exposure, the levels of 148 clinically relevant protein biomarkers are measured using immunoassays. These biomarkers include cytokines, chemokines, growth factors, and cell surface receptors.
- Data Analysis: The changes in biomarker levels induced by the compounds are compared to a vehicle control. A "hit" is registered if a biomarker level falls outside a significance envelope, indicating a biological effect. The resulting profiles provide insights into the compound's potential clinical applications and mechanisms of action.



Click to download full resolution via product page

Figure 3: Workflow for the BioMAP® Diversity PLUS assay.

#### Conclusion

The available preclinical evidence strongly supports **pentadecanoic acid** as an essential nutrient with activities equivalent to, and in some cases surpassing, leading longevity-enhancing compounds like rapamycin and metformin in human cell-based assays.[1] Its dual modulation of the AMPK and mTOR pathways presents a compelling mechanism of action. While further in vivo studies are necessary to confirm lifespan extension effects in mammals, the existing data on its broad anti-inflammatory, antifibrotic, and anticancer activities, coupled with favorable human epidemiological data, positions C15:0 as a highly promising candidate for promoting healthspan and longevity.[1][8] Its natural occurrence as a dietary fatty acid may also offer a favorable safety profile compared to pharmaceutical interventions.[16]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. fatty15.com [fatty15.com]
- 7. Longevity Briefs: A Fatty Acid That Slows Ageing? Gowing Life [gowinglife.com]
- 8. nutritionaloutlook.com [nutritionaloutlook.com]
- 9. How a common diabetes drug may help prolong our health- and lifespan [medicalnewstoday.com]
- 10. novoslabs.com [novoslabs.com]
- 11. Compounds that extend longevity are protective in neurodegenerative diseases and provide a novel treatment strategy for these devastating disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin for longevity: the pros, the cons, and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 13. theevergreeninstitute.org [theevergreeninstitute.org]
- 14. rejuvenation-science.com [rejuvenation-science.com]
- 15. Mechanisms of Aging and the Preventive Effects of Resveratrol on Age-Related Diseases [mdpi.com]



- 16. C15:0 more effective than 'fountain of youth' alternatives [nutraingredients.com]
- To cite this document: BenchChem. [pentadecanoic acid's efficacy compared to leading longevity-enhancing compounds.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115217#pentadecanoic-acid-s-efficacy-compared-to-leading-longevity-enhancing-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com